(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid

Process Chemistry Pharmaceutical Intermediate Yield Optimization

Process chemists scaling up vildagliptin synthesis need an intermediate that ensures high yield and chiral purity. Substituting analogs like the (R)-enantiomer or bromoacetyl variant leads to lower yields and compromised stereochemical fidelity. Our (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid is synthesized via an optimized solvent-free protocol, delivering >93% yield and >99.9% purity. The high melting point (112-113°C) enables purification by simple recrystallization, streamlining workflow and reducing costs. Procure with confidence: every batch meets >99% ee chiral purity specifications, essential for ANDA submissions.

Molecular Formula C7H10ClNO3
Molecular Weight 191.61 g/mol
CAS No. 23500-10-9
Cat. No. B079530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid
CAS23500-10-9
Molecular FormulaC7H10ClNO3
Molecular Weight191.61 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)CCl)C(=O)O
InChIInChI=1S/C7H10ClNO3/c8-4-6(10)9-3-1-2-5(9)7(11)12/h5H,1-4H2,(H,11,12)/t5-/m0/s1
InChIKeyLXDUOIDIFSKLNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid: Chiral Intermediate for DPP-IV Inhibitors


(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid (also named N-chloroacetyl-L-proline) is a chiral N-acylated proline derivative that serves as a pivotal intermediate in the synthesis of the dipeptidyl peptidase IV (DPP-IV) inhibitor vildagliptin [1][2]. Its molecular formula is C₇H₁₀ClNO₃ (MW 191.61 g/mol) with a defined stereochemistry at the 2-position (S-configuration). The compound is routinely designated as Vildagliptin Impurity 12 (or Impurity P) and is employed as a reference standard in pharmaceutical quality control [3].

Chiral intermediate

Supports vildagliptin and DPP-IV inhibitor synthesis workflows via (S)-2-cyanopyrrolidine pathway.

Certified reference standard

ISO 17034 certified impurity standard (Vildagliptin Impurity 12) for analytical method validation and QC release testing.

Process research fit

Compatible with solvent-free synthesis protocols delivering reported high yield and purity; recrystallization-friendly crystalline solid.

Why Generic Substitution Fails: Key Differences from Analogs


Simply interchanging (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid with its nearest structural analogs—the (R)-enantiomer, the nitrile derivative, or the bromoacetyl variant—introduces measurable deficits in synthesis yield, purity, and stereochemical fidelity. Analytical evidence shows that the (S)-acid can be synthesized in >99.9% purity with >93% yield using optimized solvent-free protocols [1], whereas prior art for the same compound achieves only 81.1% yield [2]. The nitrile congener suffers from a melting point 60°C lower than the acid, complicating purification [3]. Moreover, only the (S)-stereochemistry delivers the correct chiral center for vildagliptin [1], and the chloroacetyl group offers a balanced reactivity profile superior to the overly reactive bromoacetyl group [4]. These quantified disparities prohibit direct substitution without compromising process efficiency, analytical accuracy, or final drug substance quality.

Target (S)-Chloroacetyl acid Substitute (R)-Enantiomer

Incorrect stereochemistry leads to wrong diastereomer in final API; (R)-acid is not usable for vildagliptin synthesis.

Target Chloroacetyl acid Substitute Nitrile derivative

60°C lower melting point complicates purification; different reactivity profile may shift cyanation step efficiency.

Target Chloroacetyl acid Substitute Bromoacetyl analog

Higher electrophilicity increases side-reaction risk; not available as certified reference standard, limiting regulated analytical use.

Quantitative Evidence vs. Closest Analogs


Synthesis Yield and Purity Comparison

A solvent-free synthesis method (CN108440362A) delivers (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid with a yield of 93.0% and HPLC purity of 99.92% (mp 112.7°C) [1]. In contrast, the prior art method described in CN104610123A achieves only 81.1% yield for the same compound [2]. This translates to an absolute yield improvement of 11.9 percentage points.

Yield & Purity
Head-to-head
93.0% yield, 99.92% purity
11.9 pp yield gain over prior art; supports reduced purification burden.
Solvent-free method (CN108440362A) vs. mixed-solvent method (CN104610123A).
Process Chemistry Pharmaceutical Intermediate Yield Optimization

Melting Point Advantage for Solid-State Handling

The target carboxylic acid exhibits a sharp melting point of 112-113°C , whereas the corresponding (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (the direct synthetic follow-up intermediate) melts at only 52-53°C [1]. The 60°C higher melting point of the acid enables straightforward recrystallization from diethyl ether or ethyl acetate, yielding a free-flowing crystalline solid amenable to large-scale handling and storage.

Melting Point
Cross-study
Δmp ≈ 60°C
Higher mp enables recrystallization purification; simplifies solid handling.
Acid mp 112-113°C vs. nitrile analog mp 52-53°C.
Solid-State Chemistry Crystallization Purification

Stereochemical Specificity for Vildagliptin

The (S)-configuration at the pyrrolidine 2-position is mandatory for the synthesis of vildagliptin, as the downstream (S)-2-cyanopyrrolidine pharmacophore derives its chirality from this intermediate [1][2]. The (R)-enantiomer (CAS 23500-11-0) has the identical molecular formula but would yield the incorrect diastereomer, resulting in a different pharmacological profile for the final API. No literature reports successful vildagliptin synthesis from the (R)-acid.

Stereochemical Mandate
Class-level inference
(S)-configuration required for vildagliptin
Only (S)-enantiomer generates correct chiral pharmacophore.
(R)-enantiomer yields incorrect diastereomer; no literature reports successful use.
Chiral Synthesis Stereochemistry Vildagliptin

Chloroacetyl Reactivity and Stability Profile

Carboxypeptidase-mediated hydrolysis studies demonstrate that chloracetyl derivatives are cleaved at a lower rate than α-bromo-propionyl compounds but faster than α-bromo-isocapronyl derivatives [1]. This intermediate reactivity of the chloroacetyl group provides a controlled electrophilicity profile: sufficiently reactive for efficient acylation of L-proline at room temperature, yet less prone to side reactions and decomposition compared to the more reactive bromoacetyl congener [2]. Bromoacetyl-proline derivatives, though viable, require more stringent temperature control and are associated with higher impurity profiles in the subsequent cyanation step [3].

Reactivity Profile
Cross-study
Chloracetyl: intermediate electrophilicity
Balanced reactivity may reduce by-product formation vs. bromoacetyl.
Enzymatic hydrolysis rate ranking: bromo-propionyl > chloracetyl > bromo-isocapronyl.
Reactivity Electrophilicity Acylation

Certified Reference Standard Availability

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid is commercially available as a certified reference standard (Vildagliptin Impurity 12) manufactured under ISO 17034 accreditation with a documented purity value traceable to the SI unit [1]. In contrast, the (R)-enantiomer and the bromoacetyl analog are not routinely available as certified pharmacopoeial impurity standards; they are typically sold only as research-grade chemicals with less rigorous purity certification (e.g., ≥95% by HPLC without full uncertainty budget) .

Certified Standard
Supporting evidence
ISO 17034 certified reference standard
Enables regulatory-compliant impurity profiling; analogs lack comparable certification.
Commercially available as Vildagliptin Impurity 12 with documented traceable purity.
Pharmaceutical Analysis Reference Standard Impurity Profiling

Optimal Application Scenarios Based on Differentiation


Large-Scale Vildagliptin Manufacturing

When scaling up vildagliptin synthesis, process chemists must select the (S)-chloroacetyl acid intermediate that can be produced with the highest possible yield and purity to minimize cost of goods and downstream purification. The solvent-free method (CN108440362A) achieves 93.0% yield and 99.92% purity [1], representing an 11.9-percentage-point yield gain over the prior art method (81.1%) . This directly translates to reduced raw material expenditure and fewer impurity-related batch failures.

Crystallization-Driven Purification Strategies

The 60°C higher melting point of the (S)-acid (112-113°C) [1] compared to the nitrile analog (52-53°C) makes recrystallization a robust purification option. Industrial users can avoid chromatographic purification and instead rely on simple solvent recrystallization to achieve >99.5% purity, streamlining the workflow and reducing solvent waste.

Chiral Synthesis Requiring Stereochemical Integrity

Any synthetic route targeting the (S)-2-cyanopyrrolidine scaffold, including vildagliptin and exploratory DPP-IV inhibitors, requires the (S)-configured chloroacetyl acid as the sole acceptable starting material [1]. Even trace contamination with the (R)-enantiomer would propagate through the synthesis, yielding the wrong diastereomer of the final drug substance. Procurement specifications must therefore include chiral purity >99% ee.

Regulatory-Compliant Impurity Method Development

In ANDA submissions and commercial QC release testing of vildagliptin, the use of a certified reference standard for Impurity 12 (CAS 23500-10-9) is a regulatory expectation [1]. The ISO 17034-certified standard provides traceable purity values required for method validation, system suitability testing, and quantitative impurity determination. Analogs without such certification cannot substitute in a GMP environment.

Application
Selection Property
Validation Focus
Large-scale vildagliptin synthesis
Reported yield and purity performance
Lot-specific yield and purity documentation; batch reproducibility
Crystallization-driven purification
Melting point and crystalline habit
Recrystallization recovery and post-purification purity assessment
Chiral synthesis requiring stereointegrity
S-configuration and chiral purity >99% ee
Chiral HPLC or optical rotation verification; (R)-enantiomer absence
Regulatory impurity method development
ISO 17034 certified reference standard status
Certificate documentation, traceable purity, and fit for ANDA submission
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